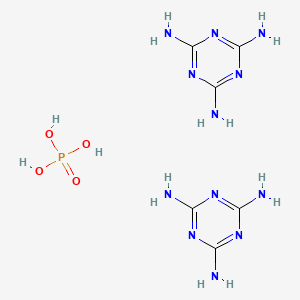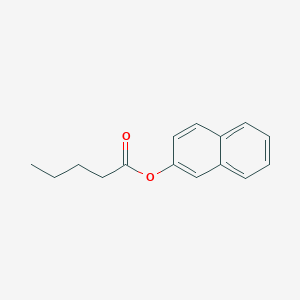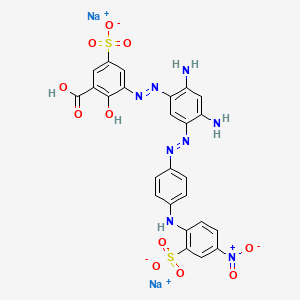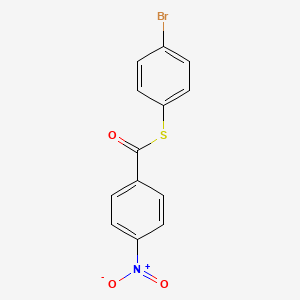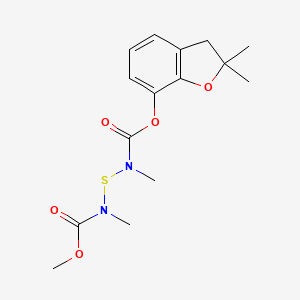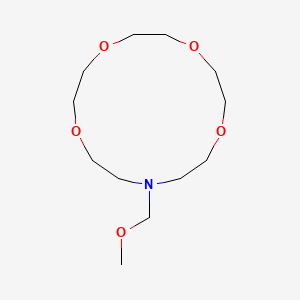
N-Methoxymethylaza-15-crown-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methoxymethylaza-15-crown-5 is a crown ether compound with the molecular formula C12H25NO5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The “15-crown-5” part of the name indicates that the ring contains 15 atoms, including five oxygen atoms. The “aza” part of the name indicates the presence of a nitrogen atom in the ring, and “N-Methoxymethyl” refers to the specific substituent attached to the nitrogen atom. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxymethylaza-15-crown-5 typically involves the reaction of a suitable precursor crown ether with a methoxymethylating agent. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for crown ethers, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methoxymethylaza-15-crown-5 can undergo various types of chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The compound can form stable complexes with various cations, such as sodium and potassium ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Complexation Reactions: These reactions often occur in aqueous or organic solvents, and the conditions depend on the specific cation being complexed.
Major Products Formed
Substitution Reactions: The major products depend on the substituent introduced. For example, reacting with an alkyl halide can yield an alkylated crown ether.
Complexation Reactions: The major products are the cation-crown ether complexes, which are often used in phase transfer catalysis and ion-selective electrodes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-Methoxymethylaza-15-crown-5 primarily involves its ability to form stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring. This complexation can alter the solubility and reactivity of the cation, making it more accessible for various chemical reactions. The nitrogen atom in the ring can also participate in coordination, providing additional stability to the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-Crown-5: A crown ether with a similar ring structure but without the nitrogen atom.
N-Phenylaza-15-crown-5: Similar to N-Methoxymethylaza-15-crown-5 but with a phenyl group attached to the nitrogen atom.
Benzoaza-15-crown-5: Contains a benzene ring fused to the crown ether structure, providing unique complexation properties with metal ions.
Uniqueness
This compound is unique due to the presence of the methoxymethyl group attached to the nitrogen atom. This modification can enhance its solubility in organic solvents and alter its complexation properties, making it suitable for specific applications where other crown ethers may not be as effective .
Eigenschaften
Molekularformel |
C12H25NO5 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
13-(methoxymethyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C12H25NO5/c1-14-12-13-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13/h2-12H2,1H3 |
InChI-Schlüssel |
IOEJXOKMRYICIR-UHFFFAOYSA-N |
Kanonische SMILES |
COCN1CCOCCOCCOCCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


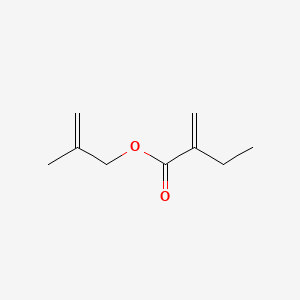
![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)

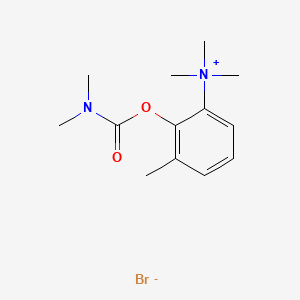

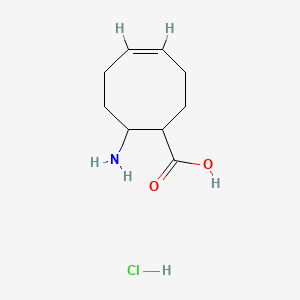
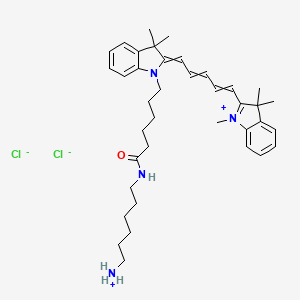
![3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
